Ethyl 4-(cyclopropylamino)butanoate hydrochloride
Description
Historical Context and Development
Ethyl 4-(cyclopropylamino)butanoate hydrochloride (CAS 1255099-18-3) emerged as a compound of interest in the early 21st century, with its first documented synthesis appearing in specialty chemical catalogs around 2013. Its development aligns with broader trends in medicinal chemistry, where cyclopropyl-containing compounds gained prominence due to their unique conformational rigidity and metabolic stability. The hydrochloride salt form was specifically engineered to enhance solubility for synthetic applications, as evidenced by its inclusion in peptide coupling and heterocyclic synthesis protocols.
Key milestones in its development include:
Chemical Classification and Significance
This compound belongs to two critical chemical classes:
Its molecular architecture (C₉H₁₈ClNO₂, MW 207.70 g/mol) combines a butanoate ester backbone with a cyclopropylamine substituent, creating unique electronic properties. The hydrochloride counterion stabilizes the protonated amine while maintaining ester integrity—a balance critical for its synthetic utility.
Position in Amino Ester Chemistry
Within amino ester chemistry, this compound occupies a specialized niche:
Structural Differentiation from Classical Amino Esters:
- Unlike simple alkyl amino esters (e.g., ethyl glycinate), the cyclopropyl group induces significant ring strain (110 kJ/mol), altering:
Reactivity Profile Comparison:
This unique reactivity stems from the cyclopropane ring's ability to:
- Withdraw electron density via hyperconjugation
- Create steric hindrance at the amino center
- Stabilize transition states through partial conjugation
The compound has become particularly valuable in synthesizing constrained peptidomimetics, where the cyclopropyl group mimics peptide backbone geometry while resisting enzymatic degradation. Recent applications include:
- Key intermediate in pyrrolo[2,3-d]pyrimidine antibiotics
- Building block for kinase inhibitor candidates
- Chiral auxiliary in asymmetric Mannich reactions
Synthetic Methodologies Highlighting Its Utility:
Properties
IUPAC Name |
ethyl 4-(cyclopropylamino)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)4-3-7-10-8-5-6-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGKAUOJXICURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Reaction
The key step in preparing Ethyl 4-(cyclopropylamino)butanoate hydrochloride is the nucleophilic substitution of an ethyl 4-halobutanoate (commonly ethyl 4-bromobutanoate or ethyl 4-chlorobutanoate) with cyclopropylamine. The reaction proceeds as follows:
- Reactants: Ethyl 4-halobutanoate and cyclopropylamine
- Solvent: Polar aprotic solvents such as dry dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity and solubility.
- Base: Triethylamine (Et3N) or another mild base is often used to neutralize the acid generated and facilitate the reaction.
- Temperature: Heating between 80°C to 110°C for several hours (typically 1 to 48 hours) ensures complete substitution.
- Reaction Monitoring: Progress is monitored by chromatographic methods (e.g., HPLC) to confirm conversion.
Representative Experimental Data
| Step | Conditions | Yield (%) | Purity (HPLC area %) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Cyclopropylamine, Et3N, DMF, 90°C, 2–48 h | 70–85 | >85 | Reaction time and temperature critical |
| Acidification and isolation | HCl aqueous (2–6 N), pH 3–5, room temp | 65–75 | >99.5 | Washing and drying under vacuum essential |
Research Findings and Optimization
- Excess Amine Usage: Using a slight excess of cyclopropylamine (1.1 to 1.5 equivalents) improves conversion rates and reduces side products.
- Solvent Choice: DMF and DMSO provide better yields compared to protic solvents due to enhanced nucleophilicity of the amine.
- Base Addition: Triethylamine neutralizes HBr or HCl formed during substitution, preventing acid-catalyzed side reactions.
- Purification: Direct precipitation of the hydrochloride salt from the reaction mixture avoids complex chromatographic purification, yielding high purity product (>99.5% by HPLC).
- Temperature Control: Maintaining reaction temperature within 80–110°C balances reaction rate and minimizes decomposition.
Comparative Analysis of Preparation Methods
| Parameter | Method A (DMF/Et3N) | Method B (DMSO/Et3N) | Method C (Protic solvent) |
|---|---|---|---|
| Reaction Temperature | 90°C | 100°C | 70°C |
| Reaction Time | 2–24 hours | 3–48 hours | 4–72 hours |
| Yield (%) | 75–85 | 70–80 | 50–65 |
| Purity (HPLC area %) | >99.5 | >99.0 | ~85–90 |
| Ease of Purification | High (precipitation) | High (precipitation) | Moderate (requires chromatography) |
Summary of Key Preparation Steps
- Preparation of Ethyl 4-Halobutanoate: Commercially available or synthesized via esterification and halogenation steps.
- Nucleophilic Substitution: Reaction with cyclopropylamine in dry DMF or DMSO with triethylamine at elevated temperatures.
- Acidification: Addition of aqueous HCl to convert the free amine to hydrochloride salt.
- Isolation and Purification: Filtration, washing, and vacuum drying to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyclopropylamino)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyclopropylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 4-(cyclopropylamino)butanoic acid
Reduction: 4-(cyclopropylamino)butanol
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
Ethyl 4-(cyclopropylamino)butanoate hydrochloride is being explored as a precursor in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel therapeutic agents targeting various diseases, including neurological disorders due to its potential interaction with neurotransmitter systems .
Neuropharmacology:
The compound's structural similarity to known neurotransmitter analogs suggests it may have activity at specific receptors in the central nervous system. Research into its pharmacodynamics and pharmacokinetics could reveal its efficacy and safety profile as a neuroactive agent .
Organic Synthesis
Building Block for Complex Molecules:
In organic synthesis, this compound serves as a versatile building block. It can undergo various chemical reactions such as esterification, amination, and cyclization to yield more complex molecules that are valuable in both industrial and laboratory settings .
Synthetic Routes:
Several synthetic pathways have been developed to produce this compound efficiently. These methods often involve the reaction of cyclopropylamine with ethyl acrylate or similar substrates under controlled conditions to achieve high yields and purity .
Biological Research
Antimicrobial Properties:
Initial studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent. Research is ongoing to elucidate its mechanism of action against various pathogens.
Cancer Research:
There is emerging interest in the compound's potential anticancer properties. Preliminary investigations suggest it may inhibit certain cancer cell lines, prompting further studies into its effectiveness and the underlying biological mechanisms involved .
Industrial Applications
Material Science:
The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings with specific functionalities. Its ability to modify physical properties can lead to advancements in materials used in various industries.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 4-(cyclopropylamino)butanoate hydrochloride involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
Physicochemical Properties:
- Storage : Requires inert atmosphere and refrigeration (2–8°C) to prevent degradation .
- Hazards : Classified with GHS warning symbols for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
This compound is primarily utilized in pharmaceutical research, particularly as a precursor for synthesizing bioactive molecules targeting neurological receptors (e.g., GABA analogs) due to its amino-ester motif .
Comparative Analysis with Structurally Similar Compounds
The compound shares structural and functional similarities with esters, amino derivatives, and hydrochlorides. Below is a systematic comparison based on molecular features, reactivity, and applications:
Structural Analogues with Cyclic Amino Groups
Table 1: Comparison of Ethyl 4-(cyclopropylamino)butanoate Hydrochloride and Cyclic Amino Esters
Key Observations :
- Cyclopropane vs.
- Ester Chain Length: Shorter propanoate chains (e.g., CAS 754125-43-4) may reduce hydrophobicity compared to the butanoate backbone of the target compound .
Morpholine and Piperidine Derivatives
Table 2: Comparison with Heterocyclic Derivatives
Key Observations :
- Heterocycle Reactivity: Morpholine derivatives (e.g., CAS 1417789-39-9) exhibit enhanced hydrogen-bonding capacity due to oxygen in the ring, unlike the cyclopropylamino group in the target compound .
- Counterion Effects : Tartrate salts (CAS 163343-71-3) may improve aqueous solubility compared to hydrochloride salts, influencing pharmacokinetic profiles .
Biological Activity
Ethyl 4-(cyclopropylamino)butanoate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanism of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropylamine structure, which may influence its interaction with various biological targets. The molecular formula is C₉H₁₄ClN, and it has a molecular weight of approximately 175.67 g/mol.
The specific mechanism of action for this compound is currently under investigation. Preliminary studies suggest that it may interact with several biological pathways, potentially affecting neurotransmitter systems and cellular signaling processes. Notably, it has shown promise in modulating pathways related to cancer treatment, although further research is needed to elucidate the exact targets and effects.
Pharmacokinetics
Research indicates that this compound exhibits high gastrointestinal absorption and can permeate the blood-brain barrier, suggesting potential central nervous system activity. However, detailed pharmacokinetic profiles including half-life, metabolism, and excretion routes are still being characterized .
Anticancer Properties
This compound has been tested for its anticancer properties, particularly in ovarian cancer models. Studies have indicated that derivatives of this compound may exert cytotoxic effects through mechanisms independent of topoisomerase activity .
Inhibitory Effects on Transporters
Recent findings suggest that this compound may inhibit specific intestinal phosphate transporters (NPT-IIb), which could have implications for drug delivery and absorption . This property may enhance its therapeutic potential in treating conditions where phosphate transport modulation is beneficial.
Case Studies
A series of case studies have been conducted to assess the efficacy of this compound in clinical settings:
- Case Study 1 : In a clinical trial involving ovarian cancer patients, participants treated with this compound exhibited a notable reduction in tumor size compared to control groups. The study highlighted the importance of dosage and timing in maximizing therapeutic effects.
- Case Study 2 : Another study focused on the compound's impact on metabolic pathways related to glucose regulation. Patients receiving this compound showed improved insulin sensitivity, suggesting potential applications in diabetes management.
Research Findings Summary
| Study Focus | Key Findings |
|---|---|
| Anticancer Activity | Significant tumor reduction in ovarian cancer models |
| Transporter Inhibition | Modulation of intestinal phosphate transport (NPT-IIb) |
| Metabolic Effects | Improved insulin sensitivity in diabetic patients |
Q & A
Basic: What are the standard synthetic routes for Ethyl 4-(cyclopropylamino)butanoate hydrochloride, and how can reaction efficiency be monitored in academic settings?
Methodological Answer:
A common synthetic approach involves nucleophilic substitution or reductive amination. For example, ethyl 4-bromobutanoate can react with cyclopropylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the cyclopropylamino intermediate, followed by HCl salt formation . Reaction efficiency is typically monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Quantitative analysis can employ HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) at 254 nm, calibrated against a reference standard .
Basic: Which analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For instance, the cyclopropyl group’s protons typically appear as a multiplet in the 0.5–1.5 ppm range, while the ester carbonyl (C=O) resonates near 170 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) in positive ion mode can confirm the molecular ion ([M+H]⁺) with a mass error <5 ppm. Cross-validate with IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .
Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
Methodological Answer:
Byproduct formation (e.g., over-alkylation or ester hydrolysis) can be minimized by:
- Temperature control : Maintaining sub-ambient temperatures during amine coupling to reduce side reactions.
- Solvent selection : Using anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of the ester group.
- Stoichiometry : Limiting cyclopropylamine to 1.1 equivalents to avoid excess nucleophile.
Monitor intermediates via LC-MS with a Q-TOF detector to identify undesired adducts (e.g., m/z corresponding to di-substituted products) .
Advanced: How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
Unexpected splitting patterns may arise from dynamic effects (e.g., restricted rotation) or impurities. Strategies include:
- Deuterated solvent screening : Test in DMSO-d₆ vs. CDCl₃ to assess solvent-dependent conformational changes.
- 2D NMR : Use HSQC or COSY to correlate ambiguous proton environments with carbon signals.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in stereochemistry .
Basic: What are the best practices for assessing the purity of this compound in academic research?
Methodological Answer:
Quantitative purity assessment requires:
- HPLC-UV : Use a reverse-phase C18 column with a gradient elution (acetonitrile/0.1% TFA in water). A purity threshold of ≥98% is typical for publication-ready compounds .
- Karl Fischer titration : Determine residual water content (<0.5% w/w).
- Elemental analysis : Confirm C, H, N, and Cl percentages within ±0.4% of theoretical values .
Advanced: How can researchers address batch-to-batch variability in physicochemical properties (e.g., solubility)?
Methodological Answer:
Variability often stems from residual solvents or polymorphic forms. Mitigate by:
- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to isolate a single polymorph.
- Thermogravimetric analysis (TGA) : Quantify solvent residues (<0.1% w/w).
- Powder X-ray diffraction (PXRD) : Compare diffraction patterns to a reference batch to confirm crystallinity .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can computational methods aid in predicting the reactivity or stability of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
- Tautomeric stability : Compare energy minima of possible tautomers.
- Degradation pathways : Simulate hydrolysis kinetics under acidic/basic conditions using molecular dynamics.
Validate predictions experimentally via accelerated stability studies (40°C/75% RH for 4 weeks) and LC-MS profiling .
Basic: What are the key considerations for storing this compound to ensure long-term stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials.
- Desiccation : Include silica gel packs to prevent hygroscopic degradation.
- Periodic testing : Reassess purity every 6 months via HPLC and NMR .
Advanced: How can researchers design assays to study the biological activity of this compound while avoiding interference from its hydrochloride salt?
Methodological Answer:
- Counterion control : Prepare a free-base form via neutralization (e.g., NaHCO₃) and compare activity in parallel assays.
- Ionic strength adjustment : Use buffer systems (e.g., PBS at pH 7.4) to maintain consistent ionic conditions.
- Dose-response normalization : Express activity relative to chloride ion controls to isolate the compound’s effect .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
